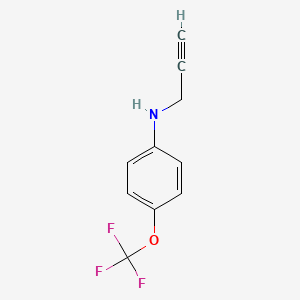
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a methylthio group and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the methylthio group.
Piperazine Addition: Attachment of the piperazine moiety to the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted piperazines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(Piperazin-1-yl)benzonitrile: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile: Contains a phenylsulfonyl group, which may confer different properties compared to the methylthio group.
Uniqueness
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is unique due to the presence of both the methylthio and piperazine groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C14H19N3S |
|---|---|
分子量 |
261.39 g/mol |
IUPAC名 |
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile |
InChI |
InChI=1S/C14H19N3S/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3 |
InChIキー |
VGFMACKERBURQC-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)CCN2CCNCC2)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-5-fluoro-4-isothiocyanato-2-[(propan-2-yl)oxy]benzene](/img/structure/B8612324.png)
![N-(4-Methylphenyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8612333.png)



![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione](/img/structure/B8612364.png)

![({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane](/img/structure/B8612375.png)




